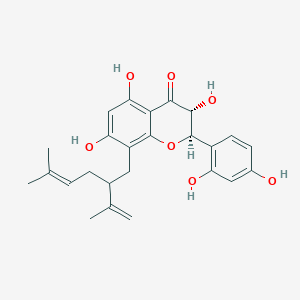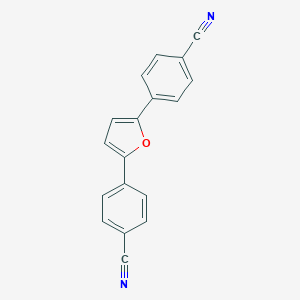
2,5-Bis(4-cyanophenyl)furan
概述
描述
2,5-Bis(4-cyanophenyl)furan is an organic compound that belongs to the class of diarylfurans. It is characterized by the presence of two 4-cyanophenyl groups attached to the 2 and 5 positions of a furan ring. This compound is a key intermediate in the synthesis of various biologically active molecules, including antimicrobial agents such as Furamidine and Pafuramidine . The compound’s structure allows it to interact with DNA, making it a valuable tool in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 2,5-Bis(4-cyanophenyl)furan. One of the most efficient methods involves a three-step synthesis starting from commercially available reagents . The key step in this synthesis is the preparation of a 1,4-diketone via a modified Stetter reaction. This reaction involves the use of a 4-cyanophenyl Mannich base as a vinyl ketone precursor, which is then reacted with 4-cyanobenzaldehyde .
Another approach involves the oxidative coupling of acetophenone enols or their derivatives. this method often results in low yields, especially for acetophenones bearing electron-attracting substituents . The use of hypervalent iodine as an oxidant has been explored to improve yields .
Industrial Production Methods
For large-scale production, the modified Stetter reaction is preferred due to its simplicity and relatively high yield. This method can be accomplished without the need for extraction or chromatography, making it suitable for industrial applications .
化学反应分析
Types of Reactions
2,5-Bis(4-cyanophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The furan ring and the phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds are commonly used as oxidants.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Diketones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted furans and phenyl derivatives.
科学研究应用
2,5-Bis(4-cyanophenyl)furan has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of Furamidine and Pafuramidine, which are being studied for their antimicrobial properties.
DNA Binding Studies: The compound’s ability to interact with DNA makes it useful in studying DNA minor groove binders.
Antimicrobial Agents: The compound and its derivatives have shown promise as antimicrobial agents against various pathogens.
作用机制
The mechanism of action of 2,5-Bis(4-cyanophenyl)furan involves its interaction with DNA. The compound binds to the minor groove of DNA, which can interfere with DNA replication and transcription processes. This interaction is crucial for its antimicrobial activity, as it can inhibit the growth of pathogens by disrupting their genetic material .
相似化合物的比较
2,5-Bis(4-cyanophenyl)furan is unique due to its specific structure and ability to interact with DNA. Similar compounds include:
Furamidine: A related compound with similar DNA binding properties.
Pafuramidine: A prodrug of Furamidine with enhanced bioavailability.
Other Diarylfurans: Compounds with similar furan and phenyl structures but different substituents.
These compounds share some chemical properties but differ in their biological activities and applications.
属性
IUPAC Name |
4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFLSYUMYIPFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347555 | |
| Record name | 2,5-bis(4-cyanophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55368-37-1 | |
| Record name | 2,5-bis(4-cyanophenyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Bis(4-cyanophenyl)furan in pharmaceutical chemistry?
A1: this compound serves as a crucial intermediate in synthesizing 2,5-bis-amidinoarylfurans, including the antimicrobial agents Furamidine and Pafuramidine. [, ] These agents are of particular interest due to their potential therapeutic applications. []
Q2: Can you describe a novel synthetic route for this compound?
A2: A new three-step synthesis of this compound has been developed. [] The key step involves a modified Stetter reaction using a 4-cyanophenyl Mannich base (acting as a vinyl ketone precursor) and 4-cyanobenzaldehyde to produce a 1,4-diketone. This diketone is then further reacted to finally obtain this compound. This approach shows promise for large-scale production of the target compound and subsequent synthesis of Furamidine and Pafuramidine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

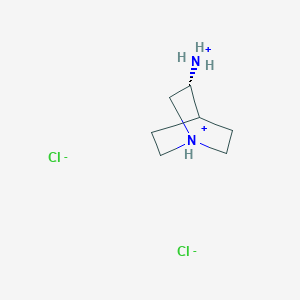
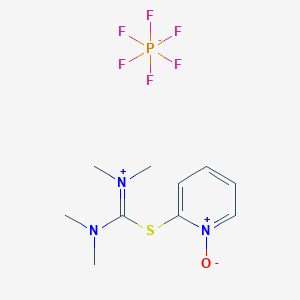
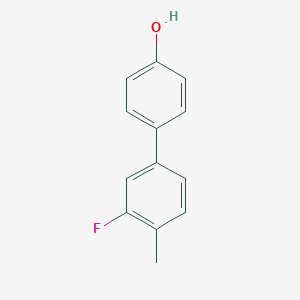
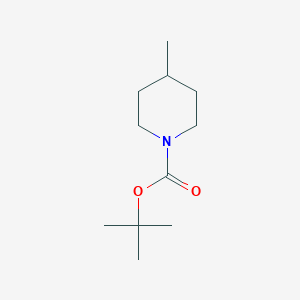
![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

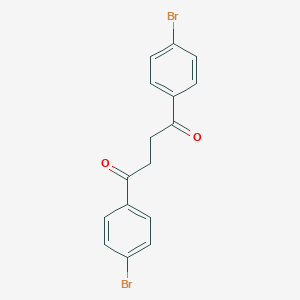

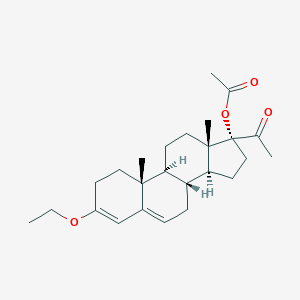
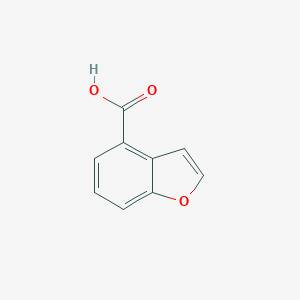
![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
